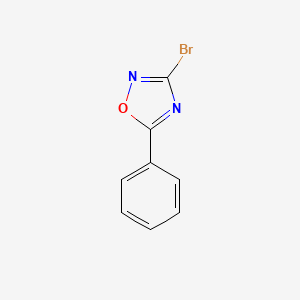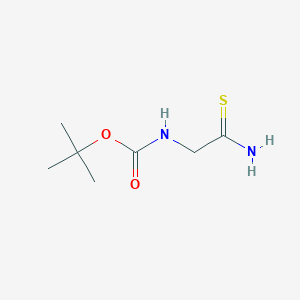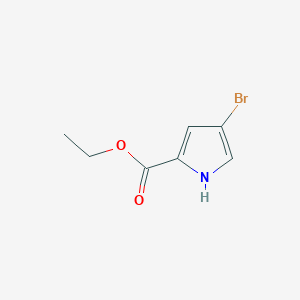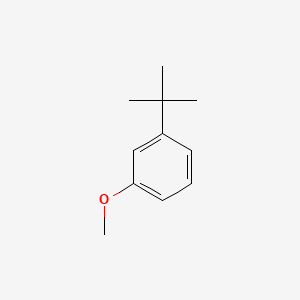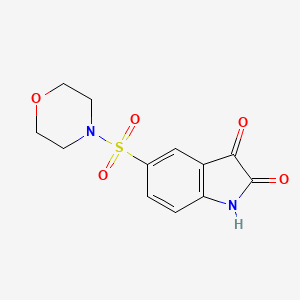
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
Overview
Description
The compound “5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione” appears to contain an indole core, which is a common structure in many natural products and pharmaceuticals. It also contains a morpholine ring, which is often found in drugs due to its ability to increase solubility and bioavailability . The sulfonyl group attached to the morpholine ring could potentially make this compound a good leaving group or electrophile in chemical reactions.
Molecular Structure Analysis
The indole core of the molecule is aromatic and planar, which could allow for pi-stacking interactions. The morpholine ring is likely to adopt a chair conformation, and the oxygen in the ring could participate in hydrogen bonding. The sulfonyl group is polar and could also participate in hydrogen bonding .Chemical Reactions Analysis
The indole core is electron-rich and could act as a nucleophile in reactions. The morpholine ring could potentially act as a base or nucleophile, and the sulfonyl group could act as an electrophile .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. The presence of the polar sulfonyl group and the morpholine ring could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis of Hybrid Molecules
The compound serves as a precursor in the synthesis of hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties. These hybrid structures are designed to improve solubility in organic solvents, which is beneficial for the characterization of their chemical and biological properties .
Biological Activity Exploration
Researchers are interested in 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione due to its potential biological activities. The compound’s derivatives, particularly those containing 1,2,3-thiadiazole , are explored for a wide range of biological activities, including antibacterial and antiresorptive effects .
Chemical Property Characterization
The introduction of morpholine rings in the compound’s structure is expected to significantly enhance its solubility, which facilitates the study and characterization of its chemical properties. This is crucial for understanding the compound’s reactivity and stability under various conditions .
Bone Tissue Destruction Suppression
N’-sulfonylamidines, a class of organic compounds to which this compound belongs, may suppress cell differentiation involved in bone tissue destruction. This application is particularly relevant in the field of osteoporosis research, where preventing bone loss is a primary goal .
Dopamine Transport Inhibition
There is interest in the compound’s ability to inhibit dopamine transport. This property could be leveraged in the development of treatments for disorders related to dopamine dysregulation, such as Parkinson’s disease and certain types of addiction .
Antiresorptive Activity
The compound’s derivatives may exhibit antiresorptive activity, which could be useful in the treatment of diseases that involve the breakdown of bone, such as osteoporosis and certain cancers .
Retrosynthetic Analysis
The compound is used in retrosynthetic analysis to design synthetic pathways for new molecules. This involves the strategic planning of chemical syntheses by breaking down complex molecules into simpler precursors .
Solubility Enhancement for Drug Formulation
The morpholine moiety in the compound’s structure can be utilized to enhance the solubility of drug candidates. Improved solubility is a key factor in the development of effective and bioavailable pharmaceuticals .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cell differentiation and inhibiting dopamine transport .
Mode of Action
It is synthesized via a unique process involving the formation of a triazene intermediate and the elimination of ammonia . This process could potentially influence its interaction with its targets.
Pharmacokinetics
The introduction of two morpholine rings in the compound was expected to significantly increase its solubility in organic solvents, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit antiresorptive and antibacterial activity .
Action Environment
The synthesis process of the compound could potentially be influenced by various environmental conditions .
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSTTAKYFDPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429023 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | |
CAS RN |
220510-03-2 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



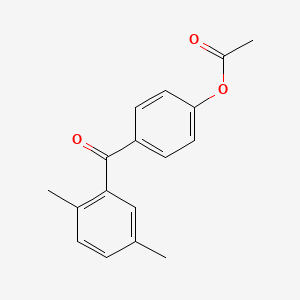
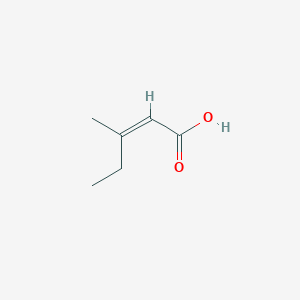
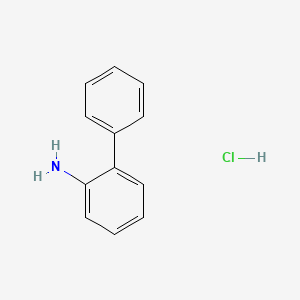
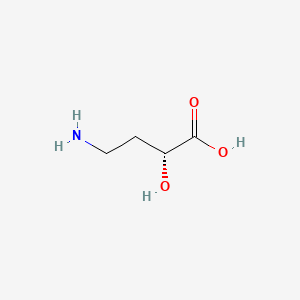
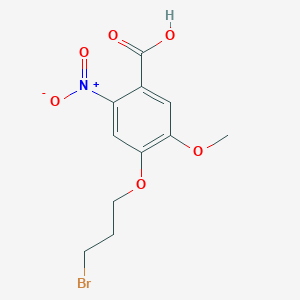
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
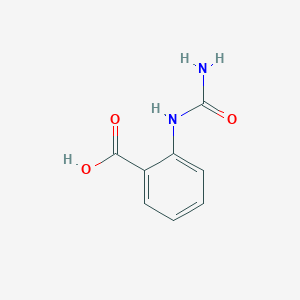
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)
